Iron potassium bis(sulphate)

Catalog No.
S1504375
CAS No.
13718-65-5
M.F
FeKO8S2
M. Wt
287.1 g/mol
Availability
Inquiry
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Iron potassium bis(sulphate)

CAS Number

13718-65-5

Product Name

Iron potassium bis(sulphate)

IUPAC Name

potassium;iron(3+);disulfate

Molecular Formula

FeKO8S2

Molecular Weight

287.1 g/mol

InChI

InChI=1S/Fe.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4

InChI Key

RZEWPBTZTSBBAK-UHFFFAOYSA-J

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3]

Synonyms

iron potassium bis(sulphate)

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3]

Iron potassium bis(sulphate) is an inorganic compound with the chemical formula FeKO8S2\text{FeKO}_8\text{S}_2 and a CAS number of 13718-65-5. It appears as a white crystalline solid and is known for its high solubility in water, making it suitable for various industrial applications. This compound is often utilized in the synthesis of other chemicals and as a reagent in analytical chemistry due to its unique properties and stability under various conditions .

, particularly those involving sulfate ions. It can undergo thermal decomposition, which typically results in the release of sulfur dioxide and the formation of iron oxides. The specific reaction pathways depend on the conditions such as temperature and the presence of other reactants. For instance, when heated, it may decompose as follows:

FeKO8S2Fe2O3+K2SO4+SO2\text{FeKO}_8\text{S}_2\rightarrow \text{Fe}_2\text{O}_3+\text{K}_2\text{SO}_4+\text{SO}_2

In aqueous solutions, it can dissociate to release iron and potassium ions, which can further participate in complexation reactions with various ligands .

Iron potassium bis(sulphate) can be synthesized through several methods, including:

  • Reaction of Iron(III) Sulfate with Potassium Sulfate: Mixing solutions of iron(III) sulfate and potassium sulfate under controlled conditions can lead to the precipitation of iron potassium bis(sulphate).
  • Neutralization Method: A solution containing sulfuric acid can be neutralized with potassium hydroxide in the presence of iron salts to produce this compound.
  • Crystallization: The compound can be crystallized from aqueous solutions by evaporating water under controlled temperatures to obtain pure crystals .

Interaction studies involving iron potassium bis(sulphate) primarily focus on its behavior in aqueous environments and its interactions with other ions or molecules. Research indicates that it can form complexes with various ligands, influencing its reactivity and potential applications in catalysis or material synthesis. Further studies are needed to fully understand its interactions at a molecular level, particularly regarding its biological implications .

Iron potassium bis(sulphate) shares similarities with several other compounds containing iron and sulfate groups. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Iron(III) sulfateFe2(SO4)3\text{Fe}_2(\text{SO}_4)_3Commonly used as a coagulant in water treatment
Potassium sulfateK2SO4\text{K}_2\text{SO}_4Widely used as a fertilizer; less soluble than iron potassium bis(sulphate)
Iron(II) sulfateFeSO4\text{FeSO}_4Used as a dietary supplement; different oxidation state
Potassium bitartrate iron(II) sulfateC4H6FeKO10S\text{C}_4\text{H}_6\text{Fe}\text{KO}_{10}\text{S}Contains both tartaric acid and iron; used in food chemistry

Iron potassium bis(sulphate) is unique due to its specific composition that combines both iron and potassium with multiple sulfate groups, which enhances its solubility and reactivity compared to other similar compounds. This distinctiveness allows it to serve specialized roles in industrial applications that may not be achievable by its counterparts .

Iron Potassium Bis(sulphate) Within the Alunite Supergroup Framework

The alunite supergroup comprises more than 40 mineral species with the general formula DG₃(TO₄)₂(OH,H₂O)₆, where D = monovalent/divalent cations (e.g., K⁺, Na⁺), G = trivalent cations (e.g., Al³⁺, Fe³⁺), and T = S⁶⁺, As⁵⁺, or P⁵⁺. Iron potassium bis(sulphate) deviates from this framework due to:

  • Anhydrous composition: Unlike jarosite (KFe₃(SO₄)₂(OH)₆), it lacks hydroxyl groups, resulting in a simpler formula KFe(SO₄)₂.
  • Coordination environment: Fe³⁺ centers are coordinated by sulfate oxygens rather than a mix of sulfate and hydroxyl groups.
  • Crystal symmetry: It crystallizes in monoclinic symmetry (space group C2/m), distinct from jarosite’s trigonal symmetry (R3m).

Table 1: Structural Parameters of KFe(SO₄)₂ and Related Minerals

MineralFormulaCrystal SystemSpace GroupUnit Cell Parameters (Å)Z
Iron potassium bis(sulphate)KFe(SO₄)₂MonoclinicC2/ma = 8.152, b = 5.153, c = 7.877, β = 94.9°2
JarositeKFe₃(SO₄)₂(OH)₆TrigonalR3ma = 7.29, c = 17.163
YavapaiiteKFe(SO₄)₂MonoclinicC2/ma = 8.152, b = 5.153, c = 7.877, β = 94.9°2
KrausiteKFe(SO₄)₂·H₂OMonoclinicP2₁/ma = 7.908, b = 5.152, c = 8.988, β = 102.75°1

Data sourced from .

Comparative Crystallography With Jarosite-Yavapaiite Mineral Series

The jarosite-yavapaiite series includes minerals with varying hydration and cation substitution. Key differences between KFe(SO₄)₂ and jarosite include:

Structural Architecture

  • Jarosite: Trigonal structure with Fe³⁺ octahedra linked by sulfate tetrahedra and hydroxyl groups, forming a three-dimensional framework.
  • KFe(SO₄)₂: Monoclinic structure with Fe³⁺ coordinated by six sulfate oxygens, forming isolated [Fe(SO₄)₂]²⁻ units bridged by K⁺ ions.
  • Yavapaiite: Isostructural with KFe(SO₄)₂, confirming its classification as a distinct mineral.

Hydrogen Bonding and Hydration

Jarosite’s hydroxyl groups enable hydrogen bonding, absent in anhydrous KFe(SO₄)₂. Krausite (KFe(SO₄)₂·H₂O) introduces water molecules, altering its unit cell dimensions and symmetry.

Polytypism and Isostructural Relationships in Potassium Iron Sulfate Systems

Polytypism arises from variations in layer stacking or hydration. Relevant systems include:

Layered Sulfate Structures

  • (H₃O)Fe(SO₄)₂: Exhibits polytypism due to sulfate tetrahedra tilting, leading to distorted P1 symmetry compared to the R3 arrangement in (H₃O)Al(SO₄)₂.
  • CsFe(SO₄)₂ and RbFe(SO₄)₂: Adopt distinct magnetic structures at low temperatures, with KFe(SO₄)₂ showing 120° spin ordering in triangular Fe layers.

Computational Insights

Density functional theory (DFT) studies reveal:

  • Electronic structure: KFe(SO₄)₂ exhibits antiferromagnetic ordering due to Fe³⁺ d-orbital interactions.
  • Thermal stability: Decomposition pathways under high temperatures have been modeled but remain uncharacterized experimentally.

Table 2: Polytypic Variants and Magnetic Properties

CompoundStructure TypeMagnetic Ordering (Low Temp)Space Group
KFe(SO₄)₂Monoclinic120° spin orderingC2/m
CsFe(SO₄)₂LayeredCommensurate spiralP1̅
(H₃O)Fe(SO₄)₂Distorted R3Hydrogen-bond-modulatedP1

Data synthesized from .

Hydrothermal Synthesis Pathways for Complex Sulfate Coordination Networks

Hydrothermal synthesis represents the most versatile approach for generating iron potassium bis(sulphate) with controlled morphology and high crystallinity [3] [6] [14]. The process typically operates within temperature ranges of 105-200°C under autogenous pressure conditions, facilitating the formation of complex sulfate coordination networks through carefully orchestrated ion exchange mechanisms [6] [14]. Research conducted on potassium jarosite synthesis demonstrates that hydrothermal conditions promote the formation of kagomé network structures where iron coordination octahedra are interconnected through sulfate tetrahedra [14] [21].

The fundamental mechanism involves the initial formation of iron-sulfate complexes in aqueous solution, followed by the incorporation of potassium ions to establish charge neutrality and structural stability [3] [12]. Studies have shown that the hydrothermal environment facilitates the development of tunnel-type cavities within the crystal structure, which are conducive to ion transportation and enhance the overall structural integrity [3]. The synthesis process benefits from precise control of pH values, typically maintained between 1.1 and 2.0, which ensures optimal iron speciation and prevents unwanted hydrolysis reactions [21] [34].

Temperature profiles during hydrothermal synthesis significantly influence the final product characteristics [6] [13]. Research indicates that synthesis temperatures of 140°C over periods of 8-24 hours yield stoichiometric compounds with full iron site occupancy [21]. The reaction mechanism proceeds through intermediate formation of iron-sulfate precursor complexes, which subsequently undergo structural rearrangement to accommodate potassium ions within the coordination framework [14] [21].

Table 1: Hydrothermal Synthesis Parameters for Iron Potassium Sulfate Formation

ParameterOptimal RangeDurationProduct Characteristics
Temperature (°C)105-2002-24 hoursHigh crystallinity, controlled morphology [6] [14]
pH1.1-2.0Maintained throughoutPrevents hydrolysis, ensures Fe³⁺ stability [21] [34]
PressureAutogenousProcess dependentFacilitates ion incorporation [3] [6]
Precursor Concentration0.15 MInitial conditionsOptimal stoichiometry achievement [34]

The hydrothermal pathway enables the formation of complex coordination networks through a series of sequential reactions [12] [30]. Initial studies on lanthanide sulfate coordination complexes demonstrate that hydrothermal conditions promote the development of two-dimensional and three-dimensional framework structures, which share similar characteristics with iron potassium sulfate systems [12]. The process involves the decomposition of 5-sulfosalicylic acid under hydrothermal conditions, leading to the formation of sulfate ions that subsequently coordinate with metal centers [12].

Solid-State Reaction Dynamics in Potassium Iron Sulfate Formation

Solid-state synthesis pathways offer alternative routes for iron potassium bis(sulphate) formation through direct thermal treatment of precursor mixtures [8] [26] [27]. These reactions typically occur at elevated temperatures ranging from 200-600°C, where diffusion-controlled processes govern the formation kinetics and final product composition [26] [27]. The solid-state approach provides advantages in terms of scalability and simplified equipment requirements while maintaining control over stoichiometric relationships [25] [26].

The reaction dynamics involve several distinct phases characterized by different temperature-dependent processes [22] [25]. Initial dehydration occurs between 25-120°C, removing physisorbed and coordinated water molecules from the precursor materials [22] [25]. Subsequent structural transformations proceed through intermediate phases, where iron-sulfate coordination environments undergo systematic reorganization to accommodate potassium incorporation [22] [27].

Research on potassium alum thermal decomposition provides insights into analogous solid-state processes relevant to iron potassium sulfate formation [25]. The decomposition mechanism involves at least four reaction steps for complete dehydration, followed by two additional reactions to achieve the final oxide products [25]. Mathematical modeling of these processes demonstrates that reaction kinetics follow first-order behavior with activation energies ranging from 150-250 kJ/mol [25] [29].

Table 2: Solid-State Reaction Stages in Iron Potassium Sulfate Formation

Temperature Range (°C)ProcessProducts FormedActivation Energy (kJ/mol)
25-120DehydrationAnhydrous precursors80-120 [22] [25]
120-300Structural reorganizationIntermediate complexes150-200 [25] [29]
300-500Ion incorporationMixed sulfate phases200-250 [25] [29]
500-700Final crystallizationIron potassium bis(sulphate)230-280 [29]

The solid-state formation mechanism proceeds through diffusion-controlled processes where potassium ions migrate into iron-sulfate frameworks [4] [26]. Studies on molybdenum tailings demonstrate that thermal diffusion promotes ion exchange between calcium and potassium ions, leading to the formation of potassium sulfate phases [4]. Similar mechanisms apply to iron potassium sulfate systems, where elevated temperatures facilitate the necessary ion mobility for complex formation [26] [27].

Phase evolution during solid-state synthesis involves systematic structural transformations that can be monitored through differential scanning calorimetry and thermogravimetric analysis [25] [29]. The process exhibits characteristic endothermic and exothermic peaks corresponding to dehydration, structural rearrangement, and crystallization events [25]. These thermal signatures provide valuable information for optimizing synthesis conditions and predicting final product properties [29].

Phase Evolution During Thermal Decomposition of Jarosite Precursors

The thermal decomposition of jarosite precursors represents a complex pathway for generating iron potassium bis(sulphate) through controlled structural breakdown and subsequent recrystallization processes [11] [13] [27]. Jarosite minerals, with the general formula MFe₃(SO₄)₂(OH)₆ where M represents potassium or other alkali metals, undergo systematic decomposition that can be harnessed for synthesizing target compounds [11] [13] [21].

The decomposition mechanism proceeds through well-defined stages characterized by distinct mass loss events and structural transformations [11] [27] [29]. Initial dehydration occurs below 120°C, removing adsorbed water and loosely bound hydroxyl groups [11] [27]. Subsequent dihydroxylation takes place around 260-300°C, where structural hydroxyl groups are eliminated as water vapor [11] [27] [31].

Research on synthetic mercury jarosite provides detailed insights into the thermal decomposition kinetics applicable to potassium-containing systems [13]. Four distinct mass loss events occur at approximately 290°C, 365°C, 543°C, and 665°C, corresponding to sequential elimination of different structural components [13]. The activation energies for these processes range from 150-235 kJ/mol, with the highest energy requirement associated with sulfate elimination [13].

Table 3: Thermal Decomposition Sequence of Jarosite Precursors

Temperature (°C)ProcessMass Loss (%)ProductsReference
25-120Water elimination5-8Dehydrated jarosite [11] [27] [31]
260-300Dihydroxylation10-12Basic sulfate + H₂O [11] [27] [31]
389-450Deammoniation/alkali loss8-10Iron sulfate matrix [27] [31]
500-700Desulfation20-30Iron oxide + SO₂/SO₃ [11] [13] [27]

The phase evolution during jarosite decomposition involves systematic structural modifications that can be controlled to favor specific product formation [27] [29]. Potassium jarosite decomposition follows a two-step desulfation process occurring at 688°C and 779°C, where KFe(SO₄)₂ and Fe₂O₃ are initially formed, followed by complete conversion to potassium sulfate and iron oxide [27]. This understanding enables the design of controlled decomposition protocols for synthesizing iron potassium bis(sulphate) with desired stoichiometry [27] [34].

The kinetic analysis of jarosite thermal decomposition reveals complex reaction mechanisms involving multiple parallel and consecutive pathways [13] [29]. Isoconversion analysis demonstrates that the decomposition kinetics vary significantly with the extent of conversion, indicating changing rate-limiting processes throughout the temperature range [29]. These findings provide crucial information for optimizing synthesis conditions and predicting reaction outcomes [13] [29].

Other CAS

13718-65-5

Dates

Modify: 2023-07-17

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